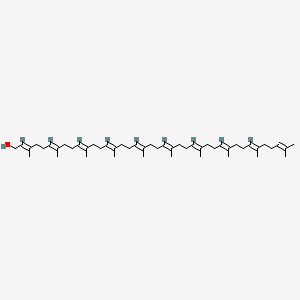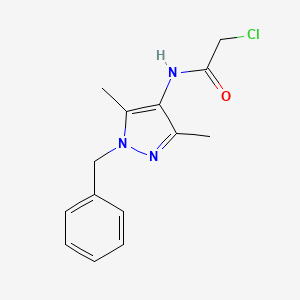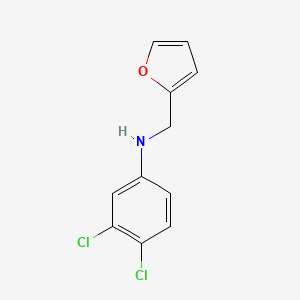
Decaprenol
描述
准备方法
Synthetic Routes and Reaction Conditions
Decaprenol can be synthesized through several methods. One common approach involves the reaction of 2-solaneoxybenzothiazole with a Grignard reagent derived from 1-halogeno-2-methyl-2-butene-4-(2’-tetrahydropyranyl)-ether . The resulting decaprenyl ether is then hydrolyzed to obtain this compound. This method is advantageous due to its short reaction steps and ease of operation .
Another method involves the reduction and desulfurization of sulfonedecaprenols in an alcohol-containing mixed solvent in the presence of an alkali metal, an alkaline earth metal, or a metal such as aluminum or magnesium . This reaction is carried out under mild conditions, typically at room temperature, and can be completed in one step .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical synthesis techniques. The process typically includes the preparation of intermediates, such as decaprenyl phosphate, followed by hydrolysis and purification steps to obtain high-purity this compound .
化学反应分析
Types of Reactions
Decaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its incorporation into larger biomolecules.
Common Reagents and Conditions
Oxidation: This compound can be oxidized to form decaprenyl phosphate, a key intermediate in the biosynthesis of coenzyme Q10. Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reduction of decaprenyl phosphate can yield this compound.
Substitution: this compound can undergo substitution reactions to form various derivatives, such as decaprenyl esters and ethers.
Major Products Formed
The major products formed from the reactions of this compound include decaprenyl phosphate, decaprenyl esters, and decaprenyl ethers. These compounds are crucial intermediates in the biosynthesis of coenzyme Q10 and other polyisoprenoid compounds .
科学研究应用
Decaprenol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of coenzyme Q10 and other polyisoprenoid compounds . In biology, this compound is involved in the biosynthesis of cell wall components in mycobacteria, making it a target for antimycobacterial therapy .
In medicine, this compound and its derivatives are studied for their potential therapeutic effects, including their role in cardiovascular health and their use as antioxidants . In industry, this compound is used in the production of high-value chemicals and pharmaceuticals .
作用机制
Decaprenol exerts its effects through its role as a precursor in the biosynthesis of coenzyme Q10 and other polyisoprenoid compounds. The molecular targets of this compound include enzymes involved in the synthesis of these biomolecules, such as polyprenyl diphosphate synthase and decaprenyl diphosphate synthase . These enzymes catalyze the formation of long-chain isoprenoid compounds, which are essential for various cellular processes, including electron transport and oxidative phosphorylation .
相似化合物的比较
Decaprenol is similar to other polyprenol compounds, such as dolichol and solanesol. it is unique in its specific role in the biosynthesis of coenzyme Q10 and its involvement in the formation of cell wall components in mycobacteria . Other similar compounds include:
Dolichol: A long-chain isoprenoid alcohol involved in glycoprotein synthesis.
Solanesol: A polyprenol compound used as a precursor for the synthesis of coenzyme Q10 and vitamin K2.
This compound’s unique structure and specific biological functions make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51/h21,23,25,27,29,31,33,35,37,39,51H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORDEOUGMCQERP-CMVHWAPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















